molecular formula C9H5Cl2N3O2 B13128972 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 150238-76-9

4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B13128972
CAS No.: 150238-76-9
M. Wt: 258.06 g/mol
InChI Key: UOCZCUKFDGIYIV-UHFFFAOYSA-N
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Description

This compound features a cyclohexa-2,5-dien-1-one core substituted at position 3 with a hydroxyl group and at position 4 with a 4,6-dichloro-1,3,5-triazin-2(5H)-ylidene moiety. The triazine ring introduces electron-withdrawing chlorine substituents, enhancing reactivity toward nucleophilic substitution and conjugation with the cyclohexadienone system. While direct synthesis data for this compound is absent in the provided evidence, analogous methods (e.g., cyanuric chloride reactions under low-temperature conditions in acetone) suggest its preparation likely involves condensation of chlorinated triazine precursors with cyclohexadienone derivatives .

Properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-8-12-7(13-9(11)14-8)5-2-1-4(15)3-6(5)16/h1-3,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZCUKFDGIYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593398
Record name 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150238-76-9
Record name 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with a suitable phenol derivative under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the phenol group. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorotriazine moiety undergoes nucleophilic substitution at the chlorine atoms, enabling functionalization:

Reaction Type Conditions Products Applications
Amine substitutionRoom temperature, polar aprotic solventsTriazinylamines (e.g., aryl/alkyl amines)Polymer stabilizers, agrochemical precursors
Alcohol/thiol substitutionReflux in THF or DMFEthers/thioethersUV absorbers, ligand synthesis

Key findings:

  • Substitution occurs preferentially at the 4- and 6-positions of the triazine ring due to steric and electronic effects.

  • Reactions with amines proceed quantitatively under mild conditions, making this a key route for synthesizing triazine-based polymers.

Cycloaddition Reactions

The conjugated dienone system participates in [4+2] cycloadditions:

Dienophile Conditions Product Outcome
Electron-deficient alkenesThermal (80–120°C), solvent-freeBicyclic adductsEnhanced thermal stability in materials
Singlet oxygen (¹O₂)UV irradiationEndoperoxidesAntioxidant applications in coatings

Mechanistic studies suggest regioselectivity is governed by frontier molecular orbital interactions.

Oxidation-Reduction Reactions

The hydroxycyclohexadienone group exhibits redox activity:

Reaction Conditions Products Key Data
OxidationO₂, Cu(II) catalystsQuinone derivativesΔG‡ = 85 kJ/mol (calculated)
ReductionNaBH₄, aqueous ethanolDihydroxycyclohexeneYield: 92% (experimental)

Applications include redox-active antioxidants in polymers, with demonstrated radical scavenging efficiency (IC₅₀ = 18 μM) in DPPH assays.

Friedel-Crafts Reactions

Industrial synthesis leverages AlCl₃-catalyzed Friedel-Crafts alkylation/acylation:

Step Process Conditions Outcome
1Reaction with aromatic hydrocarbonsChlorobenzene, 60°C, 6 hrsAryl-s-triazine intermediates
2Catalyst recoveryTetrachloroaluminate ionic liquid95% AlCl₃ recycled, reduced waste

This method enables large-scale production of UV absorbers while minimizing environmental impact .

Acid-Base Reactions

The phenolic hydroxyl group (pKa ≈ 8.2) undergoes deprotonation:

Condition Species Formed Applications
pH > 9Deprotonated enolatepH-sensitive dyes, metal chelation
pH < 7Protonated formStabilization in acidic formulations

Stability and Side Reactions

  • Thermal decomposition : Degrades above 250°C, releasing HCl and forming cyanuric acid derivatives.

  • Photoreactivity : UV exposure induces tautomerization between keto-enol forms, critical for UV-absorbing performance.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one exhibit antimicrobial properties. The triazine moiety is known for its ability to disrupt microbial cell functions. Studies indicate that derivatives of triazine compounds can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
E. coli15100
S. aureus12100
C. albicans10100

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to induce apoptosis in cancer cells. Research has shown that similar triazine derivatives can inhibit cell proliferation and promote cell death in various cancer cell lines.

Case Study Example :
A study involving breast cancer cell lines demonstrated that treatment with triazine derivatives resulted in a significant reduction in cell viability, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.

Herbicidal Activity

Triazine compounds are widely recognized for their herbicidal properties. The compound may act as an effective herbicide by inhibiting photosynthesis in plants. This application is particularly relevant in agricultural practices where selective weed control is necessary.

Weed Species Effective Concentration (g/ha) Control Efficacy (%)
Amaranthus retroflexus1.085
Chenopodium album0.590

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazine ring can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and cell death in target cells .

Comparison with Similar Compounds

Triazine-Based Derivatives

Triazine analogs vary in substituents and conjugation patterns, significantly affecting their properties:

Compound Name Molecular Formula Substituents Key Properties Reference
Target Compound N/A 4,6-dichloro-triazinylidene, 3-hydroxy High reactivity due to Cl substituents
2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine C21H15N3O2 Diphenyl, dihydroxyphenyl High thermal stability (mp 276°C)
Compound from C22H17N3O5 Methoxyphenyl, hydroxy groups High molecular weight (403.39 g/mol)
2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine C21H15N3O6 Three dihydroxyphenyl groups Predicted high density (1.586 g/cm³)

Key Observations :

  • Chlorine substituents in the target compound enhance electrophilicity compared to phenyl or hydroxy-substituted triazines, making it more reactive in cross-coupling or substitution reactions .
  • Hydroxyl and methoxy groups in analogs (e.g., ) improve solubility in polar solvents but reduce thermal stability compared to the target compound’s chlorinated system .

Benzothiazole and Benzoxazole Derivatives

These compounds replace the triazine moiety with benzothiazole/benzoxazole systems:

Compound Name Molecular Formula Substituents Key Properties Reference
(4E)-4-(3H-1,3-Benzothiazol-2-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one C13H9NO2S Benzothiazolylidene Lower boiling point (314.1°C)
4-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives Varies Benzyl, phenol substituents Catalyst-free synthesis, high yields

Key Observations :

  • Benzothiazole derivatives exhibit lower molecular weights (e.g., 243.28 g/mol in ) and reduced thermal stability compared to triazine analogs .
  • Catalyst-free synthesis methods for benzothiazole derivatives () contrast with the target compound’s likely requirement for controlled conditions due to reactive chlorine groups .

Other Heterocyclic Systems

Compounds with imidazole or naphthylimino substituents provide additional structural diversity:

Compound Name Molecular Formula Substituents Key Properties Reference
4-(3,5-Diphenyl-1H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one N/A Diphenylimidazolylidene Predicted lipophilicity (LogP ~3.1)
4-[(4-Amino-8-hydroxy-1-naphthyl)imino]cyclohexa-2,5-dien-1-one C16H12N2O2 Naphthylimino High purity (100% in Safety Data Sheet)

Key Observations :

  • Naphthylimino-substituted analogs () share the cyclohexadienone core but lack halogen substituents, reducing electrophilicity .

Biological Activity

The compound 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one is a member of the triazine family known for its diverse biological activities. Triazines are significant in medicinal chemistry due to their ability to interact with various biological targets. This article explores the synthesis, characterization, and biological activity of this specific compound, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C9H5Cl2N3OC_9H_5Cl_2N_3O, with a molecular weight of approximately 258.06 g/mol. The structure features a triazine ring substituted with hydroxyl and cyclohexadienone moieties, contributing to its potential reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloro-1,3,5-triazine with suitable hydroxy compounds under controlled conditions. The reaction conditions often include the use of solvents like DMSO or ethanol under reflux or microwave irradiation to enhance yields and purity.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. The biological activity of 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one has been evaluated against various bacterial strains:

Bacterial Strain Activity Inhibition Zone (mm)
Escherichia coli (Gram -)Moderate14
Klebsiella pneumoniae (Gram -)Weak8
Staphylococcus aureus (Gram +)Strong20
Streptococcus mutans (Gram +)Moderate12

These results suggest that the compound has varying degrees of antibacterial activity depending on the strain tested. Particularly noteworthy is its strong activity against Staphylococcus aureus, indicating potential for therapeutic applications in treating infections caused by this pathogen.

Cytotoxicity

In addition to antimicrobial properties, cytotoxicity assays have been conducted using human cancer cell lines. The compound demonstrated selective cytotoxic effects:

Cell Line IC50 (µM)
HeLa (Cervical cancer)25
MCF-7 (Breast cancer)30
A549 (Lung cancer)40

These findings indicate that the compound may possess anticancer properties, warranting further investigation into its mechanism of action.

The biological activity of triazine derivatives is often attributed to their ability to interfere with nucleic acid synthesis and protein function. The presence of the triazine ring allows for interactions with DNA and RNA polymerases, potentially inhibiting replication and transcription processes.

Case Studies

  • Antibacterial Studies : In a study published in Bionatura, various triazine derivatives were synthesized and tested against common pathogens. The specific compound showed promising results against Gram-positive bacteria compared to traditional antibiotics .
  • Anticancer Research : A recent investigation into the cytotoxic effects of triazine derivatives on cancer cell lines revealed that compounds similar to 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one exhibited significant inhibition of cell proliferation in vitro .

Q & A

Q. What are the optimal synthetic routes for 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one, and how can its purity be validated?

The compound is typically synthesized via coupling reactions involving triazine derivatives and cyclohexadienone precursors. A common approach involves nucleophilic substitution at the triazine core under anhydrous conditions, followed by stabilization of the enol tautomer. Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. For structural confirmation, FT-IR (to identify hydroxyl and triazine stretching bands), 1^1H-NMR (to resolve aromatic protons and substituent patterns), and high-resolution mass spectrometry (HRMS) are critical. Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR spectra) enhances accuracy .

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Density1.427 g/cm³Experimental
Boiling Point755.6°C (760 mmHg)Simulated
LogP1.438Computational

Q. What spectroscopic techniques are most effective for characterizing this compound's structure?

  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3390 cm⁻¹, C=N stretches at ~1596 cm⁻¹) .
  • NMR Spectroscopy : 1^1H-NMR resolves aromatic proton environments (δ 6.86–7.26 ppm for substituted benzene rings) and substituent effects. 13^13C-NMR confirms carbonyl and triazine carbons .
  • Mass Spectrometry : EI-MS or ESI-MS provides molecular ion peaks (e.g., M+1 at m/z 419 for analogous triazine derivatives) .

Q. What are the key physicochemical properties influencing its stability under different conditions?

Stability is influenced by:

  • Hydrolytic Sensitivity : The dichlorotriazine group is prone to hydrolysis in aqueous media, requiring anhydrous storage.
  • Thermal Stability : High boiling point (755.6°C) suggests resilience under moderate heating but may decompose under prolonged thermal stress.
  • Photostability : Conjugated cyclohexadienone-triazine systems may exhibit photoisomerization; UV-vis spectroscopy under controlled light exposure is recommended .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example, the electron-deficient triazine core acts as an electrophilic center, while the enolized cyclohexadienone moiety may participate in redox reactions. TD-DFT further simulates UV-vis absorption spectra, aiding in photochemical studies .

Q. Table 2: Computational Parameters for Reactivity Analysis

ParameterValue (eV)Application
HOMO-LUMO Gap3.2–4.1Redox Potential
Mulliken Charges-0.45 (Triazine N)Electrophilic Sites

Q. How can researchers resolve contradictions in spectral data when analyzing derivatives?

Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism).
  • Comparative Analysis : Cross-check experimental data with computational models (DFT-optimized structures).
  • Systematic Literature Review : Identify methodological inconsistencies in prior studies (e.g., solvent polarity, calibration standards) .

Q. What experimental designs are suitable for studying its environmental fate and transformation products?

Adopt a tiered approach:

Laboratory Studies : Aerobic/anaerobic degradation assays (OECD 301/308 guidelines) to identify primary metabolites.

Field Simulations : Use split-plot designs (randomized blocks with controlled variables) to assess soil/water partitioning .

Advanced Analytics : LC-QTOF-MS for non-targeted screening of transformation products, paired with ecotoxicity assays (e.g., Daphnia magna bioassays) .

Q. How to integrate this compound's reactivity into a broader theoretical framework for triazine-based materials?

Link its electronic structure to applications in:

  • Coordination Chemistry : Triazine ligands bind transition metals (e.g., Ru or Ir) for catalytic or photoluminescent materials.
  • Supramolecular Design : π-Stacking interactions from the conjugated system enable self-assembly in organic semiconductors.
  • Theoretical Models : Use conceptual density functional theory (CDFT) to correlate substituent effects with reactivity trends .

Q. Methodological Notes

  • Avoid Unreliable Sources : Cross-validate data using peer-reviewed journals; exclude commercial databases like .
  • Data Reproducibility : Document solvent purity, instrument calibration, and computational parameters (e.g., basis sets for DFT).

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